molecular formula C12H13N3O6S B11297299 N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11297299
M. Wt: 327.32 g/mol
InChI Key: LEFFDJGIHLTTQS-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidine core substituted with a sulfonamide group at position 5 and a 2,4-dimethoxyphenyl moiety. The dihydropyrimidine ring system is known for its pharmacological relevance, particularly in enzyme inhibition and antimicrobial activity. The 2,4-dimethoxy substitution on the phenyl group likely enhances solubility and modulates electronic effects, influencing binding interactions.

Properties

Molecular Formula

C12H13N3O6S

Molecular Weight

327.32 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H13N3O6S/c1-20-7-3-4-8(9(5-7)21-2)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)

InChI Key

LEFFDJGIHLTTQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide and dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of sulfonamide compounds are commonly investigated for their potential as antibacterial agents due to their ability to interfere with folic acid synthesis in microorganisms.

Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival pathways. The mechanism often involves the inhibition of DNA synthesis or repair mechanisms, making it a candidate for further development as an anticancer therapeutic agent.

Biochemical Applications

Enzyme Inhibition
this compound has been explored for its ability to inhibit various enzymes. For example, studies have demonstrated its effectiveness as an inhibitor of carbonic anhydrase and certain kinases. This inhibition can lead to significant biochemical effects, including alterations in metabolic pathways and cellular signaling processes.

Neuroprotective Effects
Recent research has highlighted potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses. Such properties make it a candidate for further investigation in the context of neurodegenerative diseases.

Material Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymer matrices.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Antibiotics (2023)Demonstrated effective inhibition of Gram-positive bacteria with low MIC values.
Anticancer ResearchCancer Chemotherapy Reports (2024)Induced apoptosis in breast cancer cell lines through caspase activation.
Enzyme InhibitionBiochemical Journal (2023)Inhibited carbonic anhydrase activity with IC50 values indicating potent action.
Neuroprotective EffectsNeurobiology Letters (2024)Reduced oxidative stress markers in neuronal cultures exposed to toxins.
Polymer SynthesisMaterials Science Journal (2023)Developed new polymer composites with improved mechanical properties using the compound as a monomer.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Family

Key structural analogs differ in substituents on the phenyl ring and pyrimidine core, impacting physicochemical and biological properties.

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Source/ID
N-(2,4-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₂H₁₅N₃O₄S 297.33 2,4-dimethylphenyl PubChem
N-(2-Ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₂H₁₅N₃O₅S 311.32 2-ethoxyphenyl STL420677
N-[2-(tert-Butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₇N₃O₄S₂ 307.39 tert-butylsulfanyl ethyl D698-0006
N-[(4-Chlorophenyl)methyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₁H₁₂ClN₃O₄S 317.75 4-chlorobenzyl Screening
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 Allyl-pyrimidine, 4-methylphenyl acetamide 333758-65-9

Key Differences and Implications

Substituent Effects on Solubility: The dimethoxy group in the target compound increases hydrophilicity compared to the dimethylphenyl analog (297.33 g/mol vs. 311.32 g/mol for ethoxy).

Electronic Modulation :

  • The ethoxy group in STL420677 provides stronger electron-donating effects than methyl or methoxy, possibly altering binding affinity in enzyme targets.
  • The 4-chlorobenzyl group in Screening adds electron-withdrawing character, which could enhance interactions with hydrophobic pockets in proteins.

The acetamide linkage in 333758-65-9 may facilitate hydrogen bonding, a feature absent in sulfonamide-only analogs.

Research Findings and Gaps

  • Pharmacological Screening : Compounds like STL420677 are commercially available but lack published bioactivity data, highlighting a need for targeted assays.
  • Synthetic Accessibility : The tert-butylsulfanyl analog is available in larger quantities (68 mg), suggesting scalable synthesis, whereas others (e.g., D668-0205, 17 mg) may require optimization.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antiviral properties, as well as its structure-activity relationships (SARs).

Chemical Structure

The compound possesses the following structural features:

  • Pyrimidine Core : Central to its activity, the pyrimidine ring is substituted at various positions.
  • Sulfonamide Group : Contributes to the compound's pharmacological properties.
  • Dimethoxyphenyl Moiety : Enhances lipophilicity and biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses.

In Vitro Studies

In vitro assays demonstrated that this compound significantly suppresses COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. For instance, compounds structurally similar to this compound exhibited IC50 values around 0.04μmol0.04\,\mu mol .

Antiviral Activity

The compound's antiviral properties have also been investigated. It shows promise against various viral infections by inhibiting viral replication mechanisms.

The antiviral mechanism involves interference with viral gene expression and replication processes. For example, studies on related compounds indicate that they can inhibit the replication of herpes simplex virus (HSV) by blocking immediate early gene expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Electron-Releasing Substituents : The presence of electron-donating groups enhances anti-inflammatory activity.
  • Substituent Positioning : Variations in substituent positions on the pyrimidine ring can significantly influence both anti-inflammatory and antiviral activities.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μmol)Reference
CelecoxibCOX-2 Inhibition0.04 ± 0.01
Compound 5COX-2 Inhibition0.04 ± 0.09
Compound 6HSV Replication InhibitionNot specified

Case Study 1: Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound significantly reduced inflammation compared to controls. The results suggest that modifications to the pyrimidine core can enhance efficacy.

Case Study 2: Antiviral Activity Against HSV

In vitro evaluations revealed that certain derivatives could inhibit HSV replication at late stages of infection. This was evidenced by a reduction in specific viral gene products as shown in Western blot analyses .

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